1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is a chiral epoxide serving as a crucial intermediate in the synthesis of various antifungal azole drugs. [, , , , , , , ] Its significance lies in its ability to undergo regio- and stereospecific ring-opening reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. [, , , ]
1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is a chemical compound with significant relevance in pharmaceutical chemistry. It is primarily recognized as an impurity associated with Efinaconazole, an antifungal medication used to treat onychomycosis. The compound has a molecular formula of and a molecular weight of approximately 251.23 g/mol. Its structure consists of a triazole ring linked to an epoxide derivative, which contributes to its biological activity and potential applications in medicinal chemistry .
1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole falls under the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This classification is essential for understanding its chemical behavior and potential interactions in biological systems .
The synthesis of 1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole typically involves the following steps:
The synthesis process often requires careful monitoring of reaction conditions to achieve high purity and yield. Analytical techniques such as High Performance Liquid Chromatography (HPLC) are employed to assess the purity of the final product .
The primary reactions involving 1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole include:
These reactions are typically conducted under controlled conditions to optimize yields and minimize side products. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for characterization .
The mechanism of action for 1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole primarily involves its interaction with fungal enzymes. The triazole moiety inhibits lanosterol demethylase, a critical enzyme in ergosterol biosynthesis in fungi.
This inhibition disrupts fungal cell membrane integrity leading to cell death. The compound's efficacy can be influenced by its structural features which affect binding affinity and selectivity towards target enzymes .
Key physical properties include:
Relevant chemical properties encompass:
These properties are essential for handling and storage considerations in laboratory settings .
The primary application of 1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole lies in pharmaceutical research as an impurity marker for Efinaconazole production. Its study helps in understanding the synthesis pathways and improving product quality control measures.
Additionally, due to its antifungal properties, it serves as a lead compound for developing new antifungal agents with enhanced efficacy against resistant strains .
The compound 1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is a stereospecific epoxide-triazole hybrid with significant pharmaceutical relevance. Its systematic name reflects its core structural features:
Key identifiers include:
C[C@@H]1[C@@](CN2N=CN=C2)(C3=CC=C(F)C=C3F)O1
[1]. Table 1: Key Identifiers of Stereoisomers
Property | (2S,3R)-Isomer | (2R,3S)-Isomer |
---|---|---|
CAS Number | 135270-07-4 | 127000-90-2 |
IUPAC Name | 1-(((2S,3R)-2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole | 1-(((2R,3S)-2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole |
Molecular Formula | C₁₂H₁₁F₂N₃O | C₁₂H₁₁F₂N₃O |
Molecular Weight (g/mol) | 251.23 | 251.23 |
Storage Conditions | Sealed, dry, 2–8°C | Light-sensitive, ambient [1] [2] [5] |
The compound emerged from advancements in heterocyclic synthesis during the late 20th century, driven by demand for bioactive molecules. Key developments include:
This synthesis exemplifies convergent strategies in modern heterocyclic chemistry, where stereochemistry and ring hybridization optimize pharmacokinetic profiles.
This compound serves dual roles in pharmaceutical development:
Synthetic Intermediate
Regulatory-Significant Impurity
Table 2: Commercial Sources for Pharmaceutical Applications
Supplier | Catalog Number | Purity | Price (USD) | Configuration |
---|---|---|---|---|
Synthonix | D18370 | 97% | $30/250 mg | (2R,3S) |
TRC | D447815 | >95% | $520/2.5 g | (2R,3S) |
Matrix Scientific | 121273 | 96% | $800/1 g | (2R,3S) |
Chemenu | CM244329 | 95% | $7200/1000 g | (2R,3S) |
Data reflects costs for research-scale quantities [2] [8].
The compound’s synthesis is costly due to cold-chain requirements (shipping at 2–8°C) and multi-step purification, highlighting challenges in scaling chiral intermediates [1] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: